molecular formula C9H8N2O3S B062177 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole CAS No. 163299-53-4

7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole

Cat. No. B062177
M. Wt: 224.24 g/mol
InChI Key: GPGKTQWULIGBOR-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

7-Hydroxy-2-methyl-4-nitrobenzothiazole was prepared from 7-methoxy-2-methyl-4-nitrobenzothiazole by treatment with solid pyridine hydrochloride as described in Preparation 1 (91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[S:10][C:9]([CH3:12])=[N:8][C:7]=2[C:6]([N+:13]([O-:15])=[O:14])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[C:11]2[S:10][C:9]([CH3:12])=[N:8][C:7]=2[C:6]([N+:13]([O-:15])=[O:14])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=2N=C(SC21)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2N=C(SC21)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.